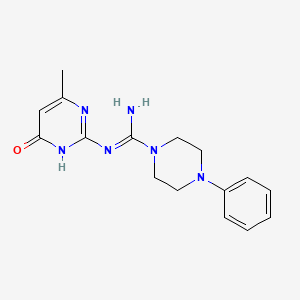
3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "BZ-423" and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of a protein called "MAVS" (mitochondrial antiviral signaling protein) which plays a crucial role in the innate immune response. BZ-423 binds to MAVS and induces a conformational change that leads to the activation of downstream signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
BZ-423 has been shown to have several biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing inflammation in autoimmune disorders, and inhibiting microbial growth. BZ-423 has also been shown to modulate the immune response by activating the innate immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential to induce apoptosis in cancer cells, reduce inflammation in autoimmune disorders, and inhibit microbial growth. However, the limitations of using BZ-423 in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its potential as a therapeutic agent for cancer and autoimmune disorders. Another direction is to study its potential as an antimicrobial agent against various pathogens. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The resulting product is then treated with benzyl bromide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various fields such as cancer research, autoimmune disorders, and microbial infections. In cancer research, BZ-423 has shown promising results in inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In autoimmune disorders, BZ-423 has been shown to reduce inflammation and improve symptoms in animal models. BZ-423 has also been studied for its potential antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
(5Z)-3-benzyl-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S/c1-24-15-10-16(25-2)14(20)8-13(15)9-17-18(22)21(19(23)26-17)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWZZPDMYMJDRO-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)
![1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5968636.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)


![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)
![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)

![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5968692.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)
